1,3-Dimethyl-2-(oxepin-2-yl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-(oxepin-2-yl)imidazolidine: is a heterocyclic compound with the molecular formula C11H16N2O It is characterized by the presence of an imidazolidine ring substituted with a dimethyl group and an oxepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-2-(oxepin-2-yl)imidazolidine can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethylimidazolidin-2-one with oxepin under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-2-(oxepin-2-yl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxepin derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like or to yield reduced imidazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepin derivatives, while reduction can produce reduced imidazolidine derivatives .
Scientific Research Applications
1,3-Dimethyl-2-(oxepin-2-yl)imidazolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-(oxepin-2-yl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 1,3-Dimethylimidazolidin-2-one
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 1-Methyl-2-pyrrolidinone
- N,N-Dimethylformamide
Uniqueness: 1,3-Dimethyl-2-(oxepin-2-yl)imidazolidine is unique due to the presence of both an imidazolidine ring and an oxepin ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
77023-17-7 |
---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1,3-dimethyl-2-(oxepin-2-yl)imidazolidine |
InChI |
InChI=1S/C11H16N2O/c1-12-7-8-13(2)11(12)10-6-4-3-5-9-14-10/h3-6,9,11H,7-8H2,1-2H3 |
InChI Key |
XVRKDNRYFGDSGS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1C2=CC=CC=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.